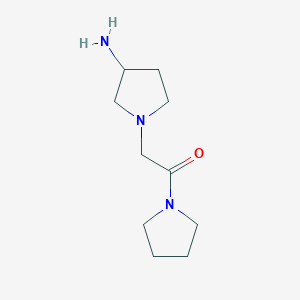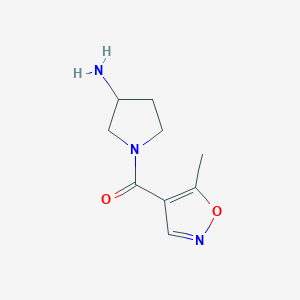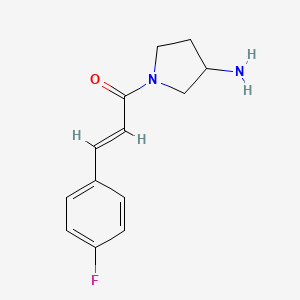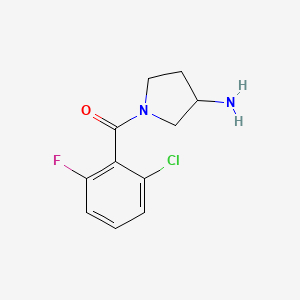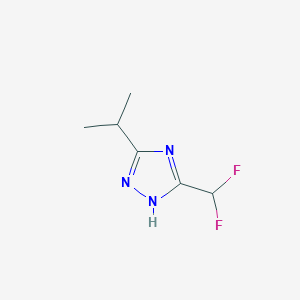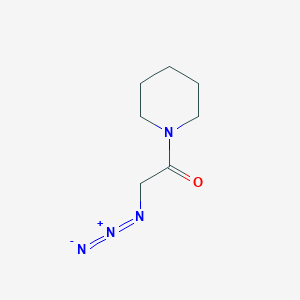
1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one (referred to as compound A) is a novel compound that has recently gained attention in the scientific community due to its potential applications. Compound A is an organic compound that belongs to the class of cyclic azetidines and has a molecular formula of C7H13NO. Compound A has been found to possess a variety of beneficial properties, including anti-inflammatory and anti-microbial effects, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
A study on the design, synthesis, and biological evaluation of novel compounds, including those with azepane and azetidine structures, revealed moderate herbicidal activity against plants such as rape. These findings suggest potential applications of similar compounds in agricultural research, focusing on the development of herbicides with specific action mechanisms (Wang et al., 2006).
Corrosion Inhibition
Research on Schiff base compounds, which include azetidine moieties, showed significant corrosion inhibition properties on steel in acidic media. This indicates the potential use of compounds with azetidine groups in materials science, specifically for protecting metals against corrosion, thereby extending their lifespan in harsh environments (Emregül et al., 2006).
Antimicrobial Properties
A series of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones were synthesized and evaluated for their antibacterial and antifungal activities. This research suggests that compounds containing azetidine rings may have applications in the development of new antimicrobial agents, particularly against a range of pathogenic fungi and bacteria, highlighting a potential route for pharmaceutical research (Walsh et al., 1996).
Enzyme Inhibition for Therapeutic Applications
The study of azepane derivatives as PKB inhibitors exemplifies the exploration of azepane and related compounds in therapeutic contexts, particularly targeting protein kinases involved in disease pathways. This research area is crucial for developing novel treatments for diseases where protein kinase B plays a key role (Breitenlechner et al., 2004).
Antifungal and Antibacterial Agents
The synthesis and evaluation of novel imidazo[1,2-a]azepin-1-ium bromides demonstrated antimicrobial activity, showcasing the potential of azepane-containing compounds in developing new antifungal and antibacterial agents (Demchenko et al., 2020).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10-7-12(8-10)9-11(15)13-5-3-1-2-4-6-13/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPIDKYIXMFRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



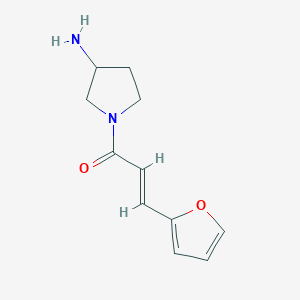
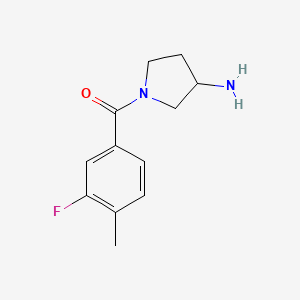
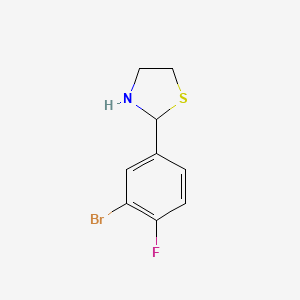
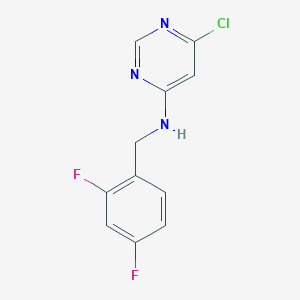

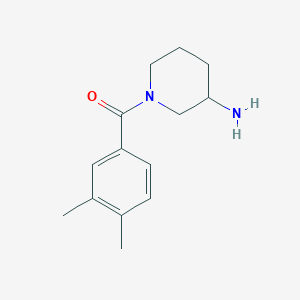
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
